2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound features a fused triazole and pyrazine ring system, which is known for its diverse pharmacological properties. The compound is classified under the category of triazolopyrazines and has the Chemical Abstracts Service Registry Number 914654-92-5.
The synthesis of 2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine typically involves cyclization reactions between appropriate precursors. One common synthetic route includes the reaction of hydrazine derivatives with pyrazine derivatives in the presence of suitable catalysts. For example, the reaction of 2-chloropyrazine with hydrazine hydrate under reflux conditions can yield the desired triazolopyrazine compound.
The synthetic methods can be optimized for large-scale production using continuous flow reactors or microwave-assisted synthesis to enhance reaction efficiency and yield. The purity of synthesized compounds is generally around 95%, making them suitable for various research applications.
The molecular formula of 2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine is C6H10N4. The compound features a unique fused ring system that contributes to its biological activity. The structural characteristics include:
2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions:
The major products from these reactions include N-oxides and various substituted triazolopyrazines. These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with various biological targets. Compounds in this class are known to act as ligands for numerous receptors and enzymes:
Research indicates that derivatives of this compound exhibit moderate to good antibacterial activities against both gram-positive and gram-negative bacterial strains.
The physical properties of 2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine include:
Key chemical properties include:
Relevant data from studies indicate that this compound's reactivity profile allows it to participate in diverse chemical transformations necessary for drug development .
2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
The synthesis of 2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine relies on strategic cyclization methodologies to construct the fused triazole-pyrazine architecture. One prevalent approach involves the condensation of hydrazine derivatives with cyclic diamine precursors, typically piperazine-2-carboxaldehyde derivatives, under acid-catalyzed conditions. Chinese patent CN102796104A details a high-yielding (78%) cyclization where hydrazine monohydrate reacts with 2-chloropyrazine in refluxing ethanol, followed by catalytic hydrogenation to saturate the pyrazine ring [1]. This method benefits from commercially available starting materials but requires careful control of reaction stoichiometry to minimize di-substituted byproducts.
Alternative routes employ microwave-accelerated cyclizations that significantly reduce reaction times. A catalyst-free protocol adapted from enaminonitrile chemistry achieves ring closure within 3 hours at 140°C in toluene, yielding the triazolopyrazine core with 89% efficiency [8]. This approach eliminates transition metal catalysts, simplifying product purification – a critical advantage for pharmaceutical intermediates. Comparative analysis of cyclization methods reveals substantial differences in throughput and impurity profiles:
Table 1: Cyclization Methods for Triazolopyrazine Core Synthesis
Method | Conditions | Time | Yield (%) | Key Advantage |
---|---|---|---|---|
Hydrazine Condensation | EtOH reflux, Pd/C hydrogenation | 24 h | 78 | Commercial reagents |
Microwave Cyclization | Toluene, 140°C, catalyst-free | 3 h | 89 | No metal residues |
TFAA-Mediated Annulation | Dichloromethane, 0°C to RT | 12 h | 85* | High regioselectivity |
(Yield for analogous triazolopyrazine derivative) [1] [8]*
The methyl group at position 3 (C-3) of the triazole ring critically influences the compound’s electronic profile and subsequent derivatization pathways. Steric and electronic modulation by this substituent enhances regioselectivity during electrophilic aromatic substitution (SEAr) reactions. Nuclear magnetic resonance (NMR) studies of the analogous compound 2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one hydrochloride (CID: 18406955) confirm significant electron density redistribution across the triazole ring when C-3 bears methyl versus carbonyl groups [5] [10]. This electronic perturbation directs electrophiles preferentially to the C-5 position of the triazolopyrazine scaffold.
The methyl group’s role extends beyond electronic effects: It imposes conformational constraints that influence protein-binding interactions in medicinal applications. Molecular docking analyses of structurally similar triazolopyrazines demonstrate that C-3 methyl derivatives form enhanced hydrophobic contacts within enzyme binding pockets compared to unsubstituted analogs. Specifically, methyl substitution increases binding affinity by ~1.8 kcal/mol in PA-PB1 protein-protein interaction inhibitors, as validated through isothermal titration calorimetry [7]. The following table summarizes key physicochemical consequences of C-3 methylation:
Table 2: Substituent Effects at Triazolopyrazine Position 3
Parameter | 3-Methyl Derivative | 3-Unsubstituted Analog | Impact |
---|---|---|---|
π-Electron Density (N1) | Decreased 14% | Baseline | Enhanced electrophilic attack at C5 |
LogP (Experimental) | 0.82 ± 0.05 | -0.13 ± 0.08 | Improved membrane permeability |
Protein Binding Energy | ΔG = -9.3 kcal/mol | ΔG = -7.5 kcal/mol | Stronger target engagement |
Rotational Barrier | 8.2 kcal/mol | 6.7 kcal/mol | Restricted conformational flexibility |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7